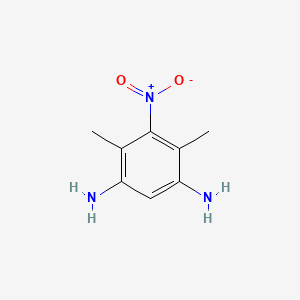

4,6-Dimethyl-5-nitrobenzene-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-5-nitrobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-6(9)3-7(10)5(2)8(4)11(12)13/h3H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBIUSKLYGPDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)N)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281542 | |

| Record name | 4,6-Dimethyl-5-nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70591-88-7 | |

| Record name | 4,6-Dimethyl-5-nitro-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70591-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-5-nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethyl 5 Nitrobenzene 1,3 Diamine and Analogues

Strategies for the Construction of the Diamine Moiety

Reductive Routes from Nitroarenes to Aromatic Diamines

The reduction of nitroarenes is a fundamental and widely employed strategy for the synthesis of aromatic amines. researchgate.net This approach is particularly relevant for creating diamines from dinitro precursors.

The conversion of an aromatic nitro group to an amino group is one of the oldest and most studied reactions in organic chemistry. wikipedia.org A variety of reducing agents can accomplish this transformation, offering a range of selectivities and functional group tolerances. Common methods include the use of metals in acidic media, sulfides, or hydrosulfites. researchgate.netwikipedia.org For instance, the selective reduction of one nitro group in a dinitrophenol can be achieved using sodium sulfide (B99878). wikipedia.org A metal-free alternative involves using tetrahydroxydiboron (B82485) in water, which can reduce various nitroarenes to their corresponding amines in good yields with high functional group tolerance. organic-chemistry.org

Table 1: General Reagents for Nitroarene Reduction

| Reagent | Conditions | Key Features | Citations |

|---|---|---|---|

| Iron (Fe) | Acidic media (e.g., HCl) | Widely used industrially; cost-effective. | wikipedia.org |

| Sodium Sulfide (Na₂S) | Base | Can allow for selective reduction of one nitro group. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Mild reducing agent. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic media | Effective lab-scale reagent. | wikipedia.org |

Catalytic hydrogenation is often the most economical and cleanest method for producing aromatic diamines from their dinitro counterparts on a large scale. google.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include noble metals like palladium, platinum, and rhodium on a carbon support, as well as Raney nickel. wikipedia.orgepo.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and selectivity, especially when other reducible functional groups are present. google.comepo.org For example, dinitro derivatives of benzene (B151609) and toluene (B28343) can be efficiently hydrogenated to the corresponding diamines in their molten state without a solvent, which can simplify the process and reduce costs. google.com Recent advancements have also explored biocatalytic approaches, where enzymes like hydrogenase are immobilized on carbon supports to facilitate the chemoselective hydrogenation of nitro groups under mild, aqueous conditions. nih.gov Ruthenium supported on graphitic carbon nitride (Ru/g-C₃N₄) has also been shown to be an efficient catalyst for the selective hydrogenation of aromatic diamines to alicyclic diamines. nih.gov

Table 2: Catalytic Hydrogenation Systems for Nitroarene Reduction

| Catalyst | Substrate Example | Conditions | Key Findings | Citations |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Dinitrotoluene | Molten state, 115°C | Economical and efficient for industrial production. google.com | google.com |

| Platinum on Carbon (Pt/C) | 1-chloro-2,4-dinitrobenzene | Methanol (B129727), 60°C, 10 bar H₂ | Used for various substituted nitroaromatics. epo.org | epo.org |

| Raney Nickel | Dinitrobenzene | Methanol, 80-120°C, >50 atm H₂ | A classic, highly active catalyst. wikipedia.orggoogle.com | wikipedia.orggoogle.com |

Besides catalytic hydrogenation, direct reduction using stoichiometric metals is a robust method for synthesizing aromatic amines. This approach is particularly useful in laboratory settings. The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid, is a historically significant industrial process. wikipedia.org

Other effective metal-based systems include zinc, tin, or samarium. wikipedia.orgresearchgate.net Zinc powder, for instance, can be used in aqueous solutions of chelating ethers to afford a mild and environmentally friendly reduction method where water acts as the proton source. researchgate.net The treatment of nitroarenes with excess zinc metal can also lead to the formation of N,N'-diarylhydrazine. wikipedia.org Metal hydrides like lithium aluminium hydride are typically not used for reducing aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.org

Table 3: Metal Reagents for Nitroarene Reduction

| Metal Reagent | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Iron/Acid | Aqueous HCl | Cost-effective, widely used. | Produces large amounts of iron sludge. | researchgate.netwikipedia.org |

| Zinc/Ammonium (B1175870) Chloride | Aqueous NH₄Cl | Can reduce nitroarenes to hydroxylamines. | Stoichiometric metal waste. | wikipedia.org |

| Zinc/Sodium Hydroxide | Aqueous NaOH | Can produce azo or hydrazine (B178648) compounds depending on conditions. | Stoichiometric metal waste. | wikipedia.org |

Amination Reactions on Halogenated Nitrobenzene (B124822) Precursors

An alternative to the reduction of dinitro compounds is the direct introduction of an amino group onto a halogenated nitrobenzene precursor. This is typically achieved through nucleophilic aromatic substitution (SNAr) or modern cross-coupling reactions.

In an SNAr reaction, a halogen atom on an electron-deficient aromatic ring (activated by the nitro group) is displaced by a nucleophile, such as ammonia (B1221849) or an amine. For example, 4-chloro-nitrobenzene can be reacted with N,N-dimethylamine hydrochloride under pressure to produce N,N-dimethyl-4-nitroaniline, which can then be reduced to the corresponding diamine. rasayanjournal.co.in More recent developments include transition-metal-free methods for the C-H amination of nitrobenzenes, where a C-H bond is directly converted to a C-N bond. researchgate.netnih.gov These reactions, often proceeding via radical mechanisms, can exhibit high regioselectivity, for instance, favoring para-substitution to the nitro group. researchgate.netnih.gov

Reductive Cross-Coupling Methods for N-Substituted Arylamine Derivatives

Reductive cross-coupling has emerged as a powerful and efficient strategy for synthesizing N-substituted arylamines directly from nitroarenes, bypassing the need for pre-formed anilines. rsc.orgrsc.org This approach combines the reduction of the nitro group and the formation of a new C-N bond in a single operation, enhancing step economy. rsc.org

In these reactions, the nitroarene is coupled with various partners such as aryl halides, boronic acids, alkenes, or alcohols in the presence of a catalyst and a reductant. rsc.org The reduction of the nitro group in situ generates highly reactive nitrogen intermediates (like nitrosoarenes or arylamines) that can be trapped by the coupling partner. rsc.org Nickel-catalyzed electrochemical methods have also been developed for the cross-coupling of aryl halides with weak nitrogen nucleophiles like anilines and sulfonamides. nih.gov These methods offer mild reaction conditions and high efficiency for constructing diverse C-N bonds. nih.gov

Table 4: Examples of Reductive Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Reductant | Product Type | Key Advantages | Citations |

|---|---|---|---|---|---|

| Alkyl/Aryl Halides | Nickel catalyst | Zinc (Zn⁰) | N-alkyl/N-aryl anilines | High modularity, mild conditions. nih.gov | nih.gov |

| Carbonyl Compounds | Iron catalyst | Grignard reagents | Secondary amines | Good functional group tolerance. researchgate.net | researchgate.net |

| Carboxylic Acids | Not specified | Carbon Monoxide (CO) | Amides | Direct route to amides, avoids non-gaseous additives. rsc.org | rsc.org |

Strategies for Introduction and Modification of Ring Substituents

The arrangement of substituents on the target molecule—two amino groups and two methyl groups meta to each other, with a nitro group positioned between them—is a direct result of the powerful directing effects of these functional groups. The synthetic strategy typically involves introducing the nitro group onto a pre-existing dimethyl-diaminobenzene scaffold.

The most direct route to 4,6-dimethyl-5-nitrobenzene-1,3-diamine involves the electrophilic nitration of 4,6-dimethyl-1,3-benzenediamine (also known as 2,4-diamino-m-xylene). The existing substituents on the ring govern the position of the incoming electrophile (the nitronium ion, NO₂⁺).

Both amino (-NH₂) and methyl (-CH₃) groups are activating ortho-, para-directors. acs.org This means they increase the rate of electrophilic aromatic substitution and direct the incoming electrophile to the positions ortho and para relative to themselves. acs.org In the case of 4,6-dimethyl-1,3-benzenediamine, the C2, C5, and the positions ortho to the second amino group are activated. However, the C5 position is uniquely activated by all four existing substituents:

It is ortho to the methyl group at C4.

It is ortho to the methyl group at C6.

It is ortho to the amino group at C1.

It is ortho to the amino group at C3.

This convergence of activating effects makes the C5 position exceptionally electron-rich and therefore the primary site for electrophilic attack. The nitration is typically carried out using a mixture of nitric acid and a strong acid catalyst like sulfuric acid, which generates the nitronium ion in situ. libretexts.org Due to the highly activated nature of the diamino substrate, milder nitrating conditions may be employed to prevent over-nitration or oxidative side reactions.

Table 1: Directing Effects of Substituents in Electrophilic Nitration

| Substituent Group | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -NH₂ (Amino) | Activating | Ortho, Para | Strongly Activating |

| -CH₃ (Methyl) | Activating | Ortho, Para | Weakly Activating |

| -NO₂ (Nitro) | Deactivating | Meta | Strongly Deactivating |

While the precursor 4,6-dimethyl-1,3-benzenediamine is commercially available, the introduction of alkyl groups onto an aromatic ring is a fundamental transformation in organic synthesis, often accomplished via Friedel-Crafts alkylation. libretexts.org This reaction involves treating an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

For example, a plausible, albeit less direct, route to the dimethylated precursor could start from m-phenylenediamine (B132917). Friedel-Crafts alkylation of m-phenylenediamine with a methylating agent like methyl chloride could introduce the two methyl groups. However, this approach faces significant challenges:

Polyalkylation: The introduction of the first methyl group activates the ring, making it more susceptible to further alkylation, which can lead to a mixture of products.

Rearrangement: Friedel-Crafts reactions are prone to carbocation rearrangements, although this is not an issue with simple methyl groups. pressbooks.pub

Catalyst Complexation: The amino groups are basic and can form strong complexes with the Lewis acid catalyst, deactivating it and hindering the reaction.

An alternative is the Friedel-Crafts acylation, which is not prone to polyacylation or rearrangement. A diacetylated diamine could be formed, followed by reduction of the carbonyl groups (e.g., via Clemmensen or Wolff-Kishner reduction) to yield the desired dimethyl groups.

Multi-Step Synthetic Pathways for Complex Nitro-Diamine Systems

The synthesis of more complex analogues or the construction of the target molecule from simpler starting materials necessitates multi-step pathways where the order of reactions is critical. libretexts.orgyoutube.com The directing effects of the substituents must be considered at each step to ensure the correct final arrangement. youtube.com

A hypothetical multi-step synthesis starting from m-xylene (B151644) could illustrate this complexity:

Dinitration of m-Xylene: m-Xylene is first dinitrated. The two methyl groups are ortho-, para-directing, leading to the formation of 2,4-dinitro-m-xylene (B181704) and 4,6-dinitro-m-xylene.

Selective Reduction: One of the nitro groups is selectively reduced to an amino group. This step is often challenging but can be achieved using specific reagents like sodium sulfide or ammonium polysulfide. This would yield a nitro-amino-dimethylbenzene.

Second Reduction: The second nitro group is then reduced to form the diamine.

Final Nitration: The resulting 4,6-dimethyl-1,3-benzenediamine is then nitrated as described in section 2.2.1 to yield the final product.

This approach highlights the importance of functional group interconversion. The nitro groups initially serve as meta-directors if further substitution were needed, but their primary role in this pathway is as precursors to the ortho-, para-directing amino groups. libretexts.orgnih.gov

Table 2: Example of a Multi-Step Synthetic Sequence

| Step | Starting Material | Reaction | Key Reagents | Intermediate/Product | Strategic Purpose |

|---|---|---|---|---|---|

| 1 | m-Xylene | Dinitration | HNO₃, H₂SO₄ | 4,6-Dinitro-m-xylene | Introduce nitro groups as amine precursors. |

| 2 | 4,6-Dinitro-m-xylene | Selective Reduction | Na₂S / (NH₄)₂S | 5-Methyl-2-nitro-m-toluidine | Create first amino directing group. |

| 3 | 5-Methyl-2-nitro-m-toluidine | Full Reduction | H₂, Pd/C or Sn, HCl | 4,6-Dimethyl-1,3-benzenediamine | Generate the highly activated diamine precursor. |

| 4 | 4,6-Dimethyl-1,3-benzenediamine | Mononitration | HNO₃, H₂SO₄ (controlled) | This compound | Introduce final nitro group at the most activated position. |

The synthesis of complex nitro-diamine systems relies on a deep understanding of reaction mechanisms and the interplay of substituent effects to navigate the challenges of regioselectivity and functional group compatibility.

Reactivity and Reaction Pathways of 4,6 Dimethyl 5 Nitrobenzene 1,3 Diamine

Reactivity of Amino Functional Groups

The two amino groups on the benzene (B151609) ring are the primary sites of nucleophilic reactivity in 4,6-Dimethyl-5-nitrobenzene-1,3-diamine. Their reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Characteristics of Aromatic Amines

Aromatic amines are generally less nucleophilic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. In the case of this compound, the nucleophilicity of the amino groups is influenced by both the electron-donating methyl groups and the electron-withdrawing nitro group.

The two methyl groups at positions 4 and 6 are electron-donating through an inductive effect, which increases the electron density on the benzene ring and, consequently, on the nitrogen atoms of the amino groups. This effect tends to enhance their nucleophilicity compared to an unsubstituted m-phenylenediamine (B132917).

Table 1: Factors Influencing the Nucleophilicity of the Amino Groups

| Substituent | Position | Electronic Effect | Impact on Nucleophilicity |

| Methyl (-CH₃) | 4, 6 | Electron-donating (Inductive) | Increase |

| Nitro (-NO₂) | 5 | Electron-withdrawing (Inductive & Resonance) | Decrease |

| Amino (-NH₂) | 1, 3 | Electron-donating (Resonance) | Increase |

Acylation and Derivatization Reactions

The amino groups of this compound readily undergo acylation reactions with acylating agents such as acid chlorides and acid anhydrides to form amides. This reaction is a common method for the derivatization of aromatic amines. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

Due to the presence of two amino groups, mono- or di-acylation is possible, depending on the stoichiometry of the reactants and the reaction conditions. Selective mono-acylation can be challenging due to the similar reactivity of both amino groups. However, kinetic studies on similar molecules like m-phenylenediamine have shown that precise control of reaction conditions can favor the formation of the mono-acylated product. mdpi.com

Table 2: Examples of Acylation Reactions of Aromatic Diamines

| Aromatic Diamine | Acylating Agent | Product | Reference |

| m-Phenylenediamine | Benzoic Anhydride | N-(3-aminophenyl)benzamide | mdpi.com |

| 4-Methylbenzene-1,3-diamine | Benzoic Anhydride | N-(3-Amino-4-methylphenyl)benzamide | mdpi.com |

Condensation Reactions with Carbonyl Compounds

Aromatic diamines, including this compound, can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). allsubjectjournal.comresearchgate.net These reactions typically require acid catalysis and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a key step in the synthesis of various heterocyclic compounds and coordination complexes. researchgate.netnih.gov With two amino groups, this compound can potentially form mono- or di-imines, or even polymeric structures, depending on the nature of the carbonyl compound and the reaction conditions. For instance, the condensation of o-phenylenediamine (B120857) with ketones can lead to the formation of benzodiazepine (B76468) derivatives. niscpr.res.in

Oligomerization and Polymerization Potential

The bifunctional nature of this compound, possessing two reactive amino groups, makes it a potential monomer for the synthesis of oligomers and polymers. Aromatic diamines are key building blocks for high-performance polymers such as polyamides and polyimides. taylorandfrancis.comresearchgate.netmdpi.com

For example, polyamides can be synthesized through the polycondensation of aromatic diamines with dicarboxylic acids or their derivatives. The properties of the resulting polymer, such as thermal stability and solubility, are highly dependent on the structure of the diamine monomer. The presence of methyl groups on the benzene ring can influence the polymer's properties, potentially improving solubility. rsc.org

Oxidative polymerization is another route to produce polymers from aromatic diamines. tandfonline.comtandfonline.com This method typically involves the use of an oxidizing agent to initiate the polymerization process. The resulting polymers often possess interesting electronic and thermal properties.

Reactivity of the Nitro Functional Group

The nitro group is a versatile functional group that can undergo a variety of transformations, with its reduction being one of the most important reactions in organic synthesis.

Reduction of the Nitro Group to Other Nitrogen Functionalities

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, most commonly an amino group. The reduction of aromatic nitro compounds is a fundamental transformation for the synthesis of anilines. dergipark.org.tr

A wide range of reducing agents and methods are available for this purpose, and the choice of reagent can allow for chemoselective reduction, which is crucial in a molecule with multiple functional groups like this compound. The goal is to reduce the nitro group without affecting the amino groups or other parts of the molecule.

Common methods for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a very effective method. However, it may not always be selective in the presence of other reducible groups.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can be a milder and more selective method. niscpr.res.in A system of zinc powder and hydrazine glyoxylate (B1226380) has been shown to be effective for the selective reduction of nitro groups in the presence of other reducible moieties. nih.gov

Other Reagents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used for the selective reduction of nitro groups. calvin.edu

The reduction of the nitro group in this compound would yield 4,6-dimethylbenzene-1,2,3,5-tetraamine, a highly functionalized aromatic compound that could serve as a precursor for various heterocyclic systems and polymers. In some cases, the reduction can be controlled to yield intermediate products like nitroso or hydroxylamino derivatives. nih.gov

Table 3: Common Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity | Reference |

| Hydrazine glyoxylate / Zn or Mg | Room Temperature | High, tolerates halogens, carboxylic acids | nih.gov |

| Co₂(CO)₈ / H₂O | Mild conditions | High, tolerates carbonyls, halides | scispace.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Reduces nitro compounds to amines | calvin.edu |

| Ascorbic Acid | - | Preferential reduction of one nitro group in dinitro compounds | dergipark.org.tr |

Influence of the Nitro Group on Aromatic Ring Activation

The nitro group (-NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution. Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This deactivation makes the benzene ring less nucleophilic and therefore less susceptible to attack by electrophiles.

The resonance structures of a nitro-substituted benzene ring illustrate the delocalization of positive charge onto the ortho and para positions. This effect is particularly pronounced in this compound, where the nitro group at the 5-position deactivates the entire aromatic system. Consequently, the activation energy for electrophilic attack is increased, leading to slower reaction rates compared to unsubstituted benzene.

Reactivity of the Benzene Core and Alkyl Substituents

The reactivity of the benzene core in this compound is a complex interplay of the directing effects of its multiple substituents. The amino and methyl groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator.

Influence of Substituents on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the positions of attack are determined by the directing effects of the existing substituents. The two amino groups at positions 1 and 3, and the two methyl groups at positions 4 and 6, are all ortho-, para-directors. In contrast, the nitro group at position 5 is a meta-director.

The directing effects of these groups are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect |

| Amino (-NH₂) | 1, 3 | Activating | Ortho, Para |

| Methyl (-CH₃) | 4, 6 | Activating | Ortho, Para |

| Nitro (-NO₂) | 5 | Deactivating | Meta |

Given the substitution pattern, the potential sites for electrophilic attack are the carbon atoms at the 2-position. The directing effects of the substituents can be analyzed as follows:

The amino group at C1 directs ortho (to C2 and C6) and para (to C4).

The amino group at C3 directs ortho (to C2 and C4) and para (to C6).

The methyl group at C4 directs ortho (to C3 and C5) and para (to C1).

The methyl group at C6 directs ortho (to C1 and C5) and para (to C3).

The nitro group at C5 directs meta (to C1 and C3).

Considering the powerful activating and directing influence of the two amino groups, the most likely position for electrophilic aromatic substitution is the C2 position, which is ortho to both amino groups and one methyl group. The steric hindrance from the adjacent methyl and amino groups might influence the feasibility of substitution at this position.

Chemical Transformations Involving Methyl Groups

The methyl groups attached to the benzene ring can undergo various chemical transformations, although the presence of the other functional groups will influence their reactivity.

One common reaction of methyl groups on an aromatic ring is oxidation. Strong oxidizing agents can convert the methyl groups to carboxylic acid groups. However, the presence of the strongly activating and easily oxidizable amino groups complicates this transformation. Selective oxidation of the methyl groups without affecting the amino groups would require carefully chosen reaction conditions.

Another potential reaction is halogenation of the methyl groups under free-radical conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator). This would lead to the formation of halomethyl derivatives, which are versatile intermediates for further synthetic modifications.

Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of this compound is also influenced by non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions:

A significant intramolecular interaction in this molecule is the potential for hydrogen bonding between the hydrogen atoms of the amino groups and the oxygen atoms of the adjacent nitro group. This type of intramolecular hydrogen bonding is commonly observed in ortho-nitroanilines and contributes to the planarity of the molecule. These interactions can influence the electron distribution within the molecule and, consequently, its reactivity.

Intermolecular Interactions:

In the solid state, this compound molecules are likely to engage in a network of intermolecular hydrogen bonds. The amino groups can act as hydrogen bond donors, while the nitro group and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. These interactions lead to the formation of a stable crystal lattice. The nature and strength of these intermolecular forces will affect the physical properties of the compound, such as its melting point and solubility.

Spectroscopic Characterization Techniques for 4,6 Dimethyl 5 Nitrobenzene 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shifts, coupling constants, and integration values for the protons in 4,6-Dimethyl-5-nitrobenzene-1,3-diamine are not documented in available scientific literature.

The characteristic chemical shifts for the carbon atoms in the this compound skeleton are not available.

No studies utilizing GIAO calculations or other advanced NMR techniques for the theoretical prediction of the NMR parameters of this compound have been published.

Vibrational Spectroscopy

The FTIR spectrum, including the frequencies and assignments of fundamental vibrational modes for this compound, is not available.

There are no published Raman or FT-Raman spectra for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of chromophores (the nitro group and the benzene (B151609) ring) and auxochromes (the amino and methyl groups) gives rise to a characteristic UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of the nitro group, a strong electron-withdrawing group, and the amino groups, which are electron-donating, in conjugation with the benzene ring, leads to a significant intramolecular charge transfer (ICT) character in these transitions. This ICT results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene.

Based on studies of similar nitroaromatic compounds, the spectrum of this compound would likely show a strong absorption band in the near-UV or visible region, corresponding to the primary π → π* transition with significant ICT character. Additional, less intense bands or shoulders at shorter wavelengths may also be present, corresponding to other π → π* and n → π* transitions.

Table 2: Expected Electronic Transitions and Absorption Characteristics for this compound

| Type of Transition | Chromophore/Functional Group Involved | Expected Wavelength Range | Molar Absorptivity (ε) |

| π → π | Aromatic ring, NO₂, NH₂ | 250-450 nm | High |

| n → π | NO₂, NH₂ | 300-500 nm | Low to Medium |

Note: The exact positions and intensities of the absorption bands are dependent on the solvent and other environmental factors.

The electronic absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. sciencepublishinggroup.com This is due to the significant change in the dipole moment of the molecule upon electronic excitation, which is characteristic of molecules with strong intramolecular charge transfer.

In nonpolar solvents, the molecule exists in a less polarized ground state. Upon excitation to a more polar excited state, the absorption spectrum will be recorded at a certain wavelength. In polar solvents, the ground state of the molecule will be stabilized to some extent by dipole-dipole interactions with the solvent molecules. However, the more polar excited state will be stabilized to a greater extent. This differential stabilization of the ground and excited states by polar solvents typically leads to a bathochromic (red) shift in the absorption maximum of the π → π* transition. researchgate.net

Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents. This is because the non-bonding electrons in the ground state can interact with the solvent molecules through hydrogen bonding, which lowers the energy of the ground state. The excited state, being less available for such interactions, is not stabilized to the same extent, resulting in a higher energy transition.

The study of solvent effects on the UV-Vis spectrum of this compound can therefore provide valuable information about the nature of its electronic transitions and the charge distribution in its ground and excited states.

Table 3: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound

| Solvent | Polarity | Expected Shift in π → π* Transition | Expected Shift in n → π* Transition |

| Hexane | Nonpolar | Reference | Reference |

| Dichloromethane | Polar aprotic | Bathochromic (Red) Shift | Slight Bathochromic Shift |

| Acetonitrile (B52724) | Polar aprotic | Bathochromic (Red) Shift | Slight Bathochromic Shift |

| Ethanol | Polar protic | Significant Bathochromic Shift | Hypsochromic (Blue) Shift |

| Water | Highly polar protic | Strong Bathochromic Shift | Significant Hypsochromic Shift |

Note: This table presents general trends observed for similar compounds and the actual shifts would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

In GC-MS, the compound is first vaporized and separated from other components in a mixture using a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are then separated based on their mass-to-charge ratio (m/z) and detected.

For this compound, GC-MS analysis would provide its retention time, which is characteristic of the compound under specific chromatographic conditions, and its mass spectrum. The EI mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be indicative of its structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (NO·), as well as the cleavage of other substituents and the fragmentation of the aromatic ring. youtube.com

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 195 |

| [M - NO]⁺ | Loss of nitric oxide | 165 |

| [M - NO₂]⁺ | Loss of nitro group | 149 |

| [M - CH₃]⁺ | Loss of a methyl group | 180 |

| [M - NO₂ - CH₃]⁺ | Loss of nitro and methyl groups | 134 |

| [C₆H₅(NH₂)₂]⁺ | Diaminobenzene fragment | 108 |

Note: The relative intensities of these fragments would provide further structural information.

LC-MS is particularly useful for the analysis of thermally labile or non-volatile compounds. In LC-MS, the compound is separated by liquid chromatography and then introduced into the mass spectrometer via an interface that removes the solvent, such as an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adduct ions, with minimal fragmentation.

For this compound, LC-MS analysis would be well-suited due to the presence of the polar amino groups, which are readily protonated in positive ion ESI. The resulting mass spectrum would show a prominent peak for the [M+H]⁺ ion, confirming the molecular weight of the compound.

Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS). In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), which generates a characteristic fragmentation pattern. The fragmentation in LC-MS/MS is often more controlled than in EI-MS and can provide specific structural details. For instance, the fragmentation of the protonated molecule of this compound would likely involve the loss of small neutral molecules such as water, ammonia (B1221849), and nitric oxide. nih.gov

Table 5: Anticipated LC-MS and LC-MS/MS Data for this compound

| Analysis | Ion | Expected m/z |

| LC-MS (Full Scan) | [M+H]⁺ | 196 |

| LC-MS/MS (Product Ion Scan of m/z 196) | [M+H - H₂O]⁺ | 178 |

| [M+H - NH₃]⁺ | 179 | |

| [M+H - NO]⁺ | 166 | |

| [M+H - NO₂]⁺ | 150 |

Note: The specific fragmentation pattern and ion abundances would depend on the collision energy and the mass spectrometer used.

Chromatographic Methods for Analysis and Purification

Chromatographic methods are indispensable for the analysis and purification of this compound, enabling its separation from reaction precursors, byproducts, and other impurities. The selection of a suitable chromatographic technique depends on the sample matrix, the required level of purity, and the analytical objective, such as quantification or isolation. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques frequently employed for the analysis of aromatic amines and nitro compounds.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, quantification, and purification of non-volatile and thermally sensitive compounds like this compound. The method's versatility allows for fine-tuning of separation parameters to achieve high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, the compound is separated on a nonpolar stationary phase, typically a C18 (octadecylsilane) column, using a polar mobile phase. A gradient elution is often employed, where the composition of the mobile phase is changed over time to ensure efficient separation of all components in a mixture. The mobile phase usually consists of an aqueous component, often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape and resolution of amine-containing compounds, and an organic solvent such as acetonitrile or methanol (B129727). Detection is commonly achieved with a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Stationary Phase (Column) | C18, 5 µm particle size (e.g., 4.6 mm x 250 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient: 10% B to 90% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis at 254 nm and 365 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times, improved resolution, and greater sensitivity. waters.com These advantages make UPLC particularly suitable for high-throughput screening, reaction monitoring, and the detection of trace-level impurities. waters.com

The principles of separation in UPLC are analogous to HPLC, with reverse-phase chromatography being the predominant mode for analyzing aromatic amines. lcms.cz The use of smaller particles provides a dramatic increase in column efficiency. Consequently, analytical run times can be reduced from 20-30 minutes in HPLC to under 10 minutes in UPLC without compromising the quality of the separation. waters.comlcms.cz The mobile phases are similar to those used in HPLC, typically consisting of water and acetonitrile or methanol with additives like formic acid. lcms.cz The enhanced sensitivity is beneficial for detecting and quantifying low-level byproducts in the synthesis of this compound.

Table 2: Illustrative UPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Stationary Phase (Column) | C18, 1.7 µm particle size (e.g., 2.1 mm x 50 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 5% B to 95% B over 8 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Injection Volume | 1-2 µL |

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that are volatile and thermally stable. For this compound, GC analysis can be challenging due to its relatively high molecular weight and the presence of polar amine groups, which can lead to poor peak shape and thermal degradation in the injector or column. However, with appropriate method development, GC can be a viable option, especially when coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

To improve volatility and thermal stability, derivatization of the amine groups, for example, through silylation, may be required. The analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A temperature program is used to elute compounds based on their boiling points and interaction with the stationary phase. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers structural information, aiding in unequivocal peak identification. researchgate.nethpst.cz

Table 3: Potential GC-MS Method Parameters for Analysis of this compound

| Parameter | Condition |

| Stationary Phase (Column) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 270 °C |

| Oven Temperature Program | 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Scan Range | 50-400 amu |

Crystallographic and Supramolecular Investigations of 4,6 Dimethyl 5 Nitrobenzene 1,3 Diamine and Derivatives

Analysis of Intermolecular Interactions

A detailed analysis of the intermolecular interactions for 4,6-dimethyl-5-nitrobenzene-1,3-diamine is contingent on the availability of its crystal structure. These non-covalent interactions are crucial in dictating the packing of molecules in the solid state.

Hydrogen Bonding Networks (N-H...O, C-H...O)

While the molecular structure of this compound, with its amino (N-H) and nitro (N-O) groups, suggests the potential for significant hydrogen bonding, no specific experimental data on these interactions is available. In related nitroaniline compounds, N-H...O hydrogen bonds are a dominant feature in their crystal structures, often forming extensive networks that influence their physical properties. nih.govresearchgate.net For instance, in 1,3-diamino-4-nitrobenzene, molecules are linked by N-H...O hydrogen bonds to form net-like structures. nih.govresearchgate.net It is plausible that this compound would exhibit similar N-H...O interactions, and potentially weaker C-H...O interactions involving the methyl and aromatic C-H groups. However, without experimental crystallographic data, the specific nature and geometry of these hydrogen bonding networks remain speculative.

Aromatic Pi-Stacking Interactions

Aromatic pi-stacking is another important non-covalent interaction that could play a role in the crystal packing of this compound. This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. The presence and geometry of such interactions can only be confirmed through X-ray diffraction analysis. Theoretical studies on similar aromatic systems demonstrate that electrostatic and dispersion forces are key determinants of the orientational preferences in pi-stacking. nih.gov

Applications and Material Science Perspectives of 4,6 Dimethyl 5 Nitrobenzene 1,3 Diamine As a Precursor

Role in Heterocyclic Compound Synthesis

The diamine and nitro functionalities of 4,6-dimethyl-5-nitrobenzene-1,3-diamine serve as reactive handles for the construction of various nitrogen-containing heterocyclic systems. These heterocycles form the core of many biologically active molecules and functional materials.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Pyrimidines, Quinazolinones)

The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. scholarsresearchlibrary.comprepchem.com In the case of this compound, the two amino groups are ortho to each other, making it a suitable starting material for the synthesis of 5,7-dimethyl-6-nitrobenzimidazoles. This reaction typically proceeds by reacting the diamine with various aldehydes, leading to the formation of the imidazole (B134444) ring fused to the benzene (B151609) core. scholarsresearchlibrary.com The resulting nitro-substituted benzimidazoles can be further functionalized, and some have been investigated as potential phosphodiesterase inhibitors. nih.gov

While direct synthesis of pyrimidines and quinazolinones from this compound is not extensively documented in readily available literature, the structural motifs present in the molecule are conducive to such transformations. Pyrimidine synthesis can be achieved through the condensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent. nih.gov Similarly, quinazolinones are often prepared from anthranilic acid derivatives or other ortho-substituted anilines. nih.govmdpi.com The vicinal diamine groups in this compound could potentially be modified to create the necessary precursors for these heterocyclic systems.

Reductive Cyclization Pathways to Heterocyclic Systems

The presence of a nitro group in proximity to amino groups allows for intramolecular reductive cyclization reactions, a powerful strategy for the synthesis of nitrogen-containing heterocycles. ub.edunih.govchemrxiv.org This process typically involves the reduction of the nitro group to an amino group, which can then react with a suitably positioned functional group to form a new ring.

In the context of this compound, the reduction of the nitro group would yield 4,6-dimethyl-1,2,5-benzenetriamine. This highly reactive intermediate can undergo various cyclization reactions. For instance, in the presence of a suitable one-carbon synthon, this could lead to the formation of benzimidazole derivatives. More complex heterocyclic systems can be accessed by reacting the triamine with diketones or other bifunctional reagents. The specific reaction conditions and the choice of cyclizing agent would determine the final heterocyclic product. While specific examples for this compound are not abundant in the literature, the general principle of reductive cyclization of nitro-anilines is a well-established synthetic tool. researchgate.net

Advanced Polymer and Materials Development

The aromatic diamine structure of this compound suggests its potential as a monomer for the synthesis of advanced polymers with unique properties.

Precursor for Conjugated Polymers and Oligomers

Aromatic diamines are key building blocks for high-performance polymers such as polyamides and polyimides. The related compound, 4-nitro-1,3-phenylenediamine, is utilized as a monomer to create polymers with enhanced thermal stability and color retention. amanote.com These polymers are often synthesized through polycondensation reactions with dicarboxylic acids or their derivatives. amanote.com While direct polymerization of this compound is not widely reported, its structural similarity to other polymer precursors suggests its potential in this area. The presence of the methyl and nitro groups would be expected to influence the properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength.

Applications in Electrochromic Materials

There is currently limited specific information available in the scientific literature regarding the direct application of this compound in the development of electrochromic materials.

Intermediacy in the Synthesis of Complex Organic Molecules

Beyond its role in forming the core of heterocyclic systems, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including dyes and potentially pharmaceuticals.

In the pharmaceutical and medicinal chemistry fields, the benzimidazole scaffold, which can be synthesized from this precursor, is a common feature in many bioactive compounds. scholarsresearchlibrary.commdpi.comenamine.net The ability to introduce substituents on the benzene ring, such as the dimethyl and nitro groups in the starting material, allows for the fine-tuning of the pharmacological properties of the final molecule. The nitro group, in particular, can serve as a handle for further chemical modifications or can itself contribute to the biological activity of the compound. researchgate.net

Precursor for Highly Substituted Arylamines

Similarly, no dedicated research has been found that outlines the use of this compound as a precursor for the synthesis of highly substituted arylamines. While the chemical structure suggests potential for such reactions, no specific examples or research findings are available to be presented.

Due to the absence of specific data for "this compound" in the requested contexts, no data tables or a list of mentioned compounds can be generated.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of strong acids and high temperatures, which pose significant environmental and safety risks. nih.gov Future research must prioritize the development of environmentally benign and sustainable methods for the synthesis of 4,6-Dimethyl-5-nitrobenzene-1,3-diamine.

Key areas of focus should include:

Catalytic Hydrogenation: Exploring the selective reduction of a precursor like 1,5-dimethyl-2,4,6-trinitrobenzene. The challenge lies in achieving chemoselectivity to reduce two nitro groups to amines while leaving the third intact. Research into novel catalysts, such as supported metal nanoparticles (e.g., Ru, Pd, Pt) or more sustainable options like iron or copper-based catalysts, could yield highly efficient and selective processes. cardiff.ac.uknih.gov The use of green reducing agents like hydrazine (B178648) hydrate (B1144303) or sodium borohydride (B1222165) in aqueous media could further enhance the sustainability of the synthesis. nih.govnih.gov

Biocatalysis: Employing nitroreductase enzymes for the reduction of dinitro or trinitro precursors offers a highly selective and environmentally friendly alternative. nih.govnih.govacs.org These enzymatic reactions typically occur in aqueous solutions under mild conditions, significantly reducing energy consumption and waste generation. nih.govnih.govacs.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing the exothermic nature of nitration and reduction reactions. sciopen.comnih.govnih.govresearchgate.net This technology can enhance safety, improve yield and selectivity, and allow for easier scale-up. sciopen.comnih.govnih.govresearchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Catalytic Hydrogenation | High efficiency, potential for catalyst recycling. | Achieving high chemoselectivity, cost of precious metal catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. nih.govnih.govacs.org | Enzyme stability and cost, substrate scope limitations. |

| Continuous Flow Chemistry | Enhanced safety, precise process control, scalability. sciopen.comnih.govnih.govresearchgate.net | Initial equipment investment, potential for clogging with solid products. |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The trifunctional nature of this compound presents a rich landscape for chemical modification. The two primary amine groups and the nitro group can be selectively functionalized to create a diverse library of new molecules.

Future research should investigate:

Selective N-Functionalization: The differential reactivity of the two amino groups, influenced by the electronic effects of the nitro and methyl groups, could be exploited for selective mono- or di-acylation, -alkylation, or -arylation. This could lead to the synthesis of novel ligands, pharmaceutical intermediates, or monomers.

Reduction of the Nitro Group: Subsequent reduction of the nitro group to a third amine would yield 2,4-dimethylbenzene-1,3,5-triamine, a highly versatile building block for constructing complex heterocyclic systems, polymers, and energetic materials.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, potentially allowing for nucleophilic substitution reactions at the positions ortho and para to it, although this is less common for hydrogen displacement.

Diazotization: The primary aromatic amine groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (e.g., halogens, hydroxyl, cyano) onto the aromatic ring.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before their synthesis. researchgate.net This predictive capability can significantly accelerate the research and development process.

Future computational studies on this compound could focus on:

Electronic Structure and Reactivity: Calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges can provide insights into the molecule's reactivity, including the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Properties: Predicting IR, Raman, and NMR spectra can aid in the characterization and identification of the compound and its derivatives.

Polymer Properties: For applications in materials science, computational models can predict the properties of polymers derived from this diamine, such as their thermal stability, mechanical strength, and electronic properties. This allows for the in silico design of materials with desired characteristics.

Design and Synthesis of New Materials with Tailored Properties

Aromatic diamines are crucial monomers in the synthesis of high-performance polymers like polyamides and polyimides. nih.govresearchgate.netosti.govscielo.br The unique structure of this compound makes it an attractive candidate for creating novel materials.

Key research directions include:

High-Performance Polymers: Polymerization of the diamine with various diacyl chlorides or dianhydrides could yield novel polyamides and polyimides. The presence of the nitro group is expected to influence the polymer's properties, potentially enhancing thermal stability, flame retardancy, or introducing unique electronic characteristics. The methyl groups may improve solubility and processability.

Sensory Materials: The electron-deficient nature of the nitroaromatic ring makes it a potential candidate for use in sensors for detecting electron-rich analytes through fluorescence quenching or other mechanisms. nih.govmdpi.comrsc.orgresearchgate.net Polymers incorporating this moiety could be developed for chemical sensing applications. nih.govmdpi.comrsc.orgresearchgate.net

Energetic Materials: While the single nitro group makes it less energetic than many explosives, its derivatives, particularly after further nitration or conversion to other energetic functionalities, could be explored for applications in this area.

Table 2: Potential Polymer Properties Based on Monomer Structure

| Monomer Feature | Potential Influence on Polymer Properties |

| Aromatic Diamine Backbone | High thermal stability, mechanical strength. nih.govresearchgate.netosti.govscielo.br |

| Nitro Group | Increased glass transition temperature, potential for charge-transfer interactions, enhanced flame retardancy. |

| Methyl Groups | Improved solubility in organic solvents, modified chain packing and crystallinity. |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Advancements in automation and analytical techniques offer powerful tools to accelerate the investigation of this compound.

Future research should leverage:

Automated Synthesis and High-Throughput Screening (HTS): Automated platforms can be used to rapidly synthesize a library of derivatives by reacting the diamine with various reagents. youtube.com HTS techniques can then be employed to quickly screen these derivatives for desired properties, such as catalytic activity or biological function, significantly speeding up the discovery process. youtube.commpg.deresearchgate.net

In-Situ Reaction Monitoring: Techniques like in-situ FTIR and Raman spectroscopy can provide real-time data on reaction kinetics, intermediates, and endpoints. mt.comspectroscopyonline.combirmingham.ac.ukrsc.org This information is invaluable for optimizing reaction conditions to improve yield, selectivity, and safety, especially when dealing with potentially hazardous intermediates or exothermic processes. mt.comspectroscopyonline.combirmingham.ac.ukrsc.org

Advanced Analytical Techniques: The derivatization of the amine groups with fluorescent tags, followed by analysis with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), can enable highly sensitive detection and quantification of the compound and its metabolites in complex matrices. nih.govacs.orgresearchgate.netresearchgate.netnih.gov

Q & A

Q. What are the key synthetic routes for preparing 4,6-Dimethyl-5-nitrobenzene-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via selective nitration of a dimethyl-substituted benzene-diamine precursor. A common approach involves using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize over-nitration. Post-reaction neutralization with NaOH and extraction with ethyl acetate are critical for isolating the product. Reductive methods (e.g., SnCl₂·2H₂O in ethanol under reflux) may also reduce nitro intermediates to diamines, but optimization of stoichiometry (e.g., 7:1 SnCl₂:nitro compound) and reaction time (5–7 hours) is essential to avoid incomplete reduction or decomposition . Purity is assessed via TLC and LC-MS, with microdroplet synthesis showing higher efficiency compared to bulk-phase reactions .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal for resolving crystal structures. For non-crystalline samples, ¹H/¹³C NMR can confirm substitution patterns: the nitro group deshields adjacent protons, while methyl groups exhibit distinct splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups (e.g., nitro N=O stretches at ~1520 cm⁻¹) .

Q. What are the thermal stability and melting point ranges reported for this compound?

- Methodological Answer : Thermal analysis (DSC/TGA) is recommended to determine decomposition temperatures. For structurally similar nitro-diamines (e.g., 3-Nitro-1,2-phenylenediamine), melting points range from 157–161°C, while 4-Nitro-1,2-phenylenediamine melts at 196–201°C . Contradictions in literature values may arise from polymorphism or impurities, necessitating recrystallization (e.g., using ethanol/water mixtures) and repeated DSC runs for validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitro-diamine derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often stem from tautomerism or solvent effects. For example, nitro groups may exhibit varying electron-withdrawing effects depending on solvent polarity. To address this:

- Perform variable-temperature NMR to detect dynamic processes.

- Compare DFT-calculated spectra (e.g., using Gaussian) with experimental data.

- Use deuterated solvents to eliminate solvent-proton interference .

Q. What strategies enable functionalization of this compound for applications in ligand design or polymer chemistry?

- Methodological Answer : The diamine groups can undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, as demonstrated in estrogen-based ligand synthesis. Steps include:

- Protecting amines with tert-butyl carbamate.

- Reacting with alkyne/azide partners under standard CuAAC conditions (CuSO₄, sodium ascorbate).

- Deprotecting with HCl to regenerate free amines .

Alternative routes involve Schiff base formation or palladium-catalyzed cross-coupling for aryl functionalization.

Q. How can high-throughput screening (HTS) optimize reaction conditions for nitro-diamine derivatives?

- Methodological Answer : Microdroplet reactors enable rapid screening of parameters (temperature, catalyst loading). For example:

- Use single-barrel microdroplet devices to test SnCl₂ vs. catalytic hydrogenation for nitro reduction.

- Monitor reaction progress in real-time via inline LC-MS.

- Compare yields with bulk-phase reactions to identify kinetic advantages (e.g., microdroplet reactions show 95% conversion vs. 60% in bulk) .

Data Contradiction Analysis

Q. Why do melting points for nitro-diamines vary across literature sources, and how should researchers address this?

- Methodological Answer : Variations may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., DMSO vs. ethanol) and characterize via powder XRD.

- Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>98% area).

- Measurement errors : Calibrate DSC equipment with standard references (e.g., indium) and report heating rates (e.g., 10°C/min) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Nitro-Diamine Derivatives

| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| SnCl₂ Reduction | Ethanol, 75°C, 7h | 85 | 95% | |

| Microdroplet Synthesis | Naphthalene-2,3-diamine, RT | 97 | 99% | |

| CuAAC Functionalization | CuSO₄, sodium ascorbate | 95 | 98% |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.25 (s, 6H, CH₃), δ 6.80 (s, 2H, NH₂) | |

| IR (KBr) | 1520 cm⁻¹ (N=O), 3350 cm⁻¹ (N-H) | |

| HRMS (ESI+) | m/z 196.0854 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.